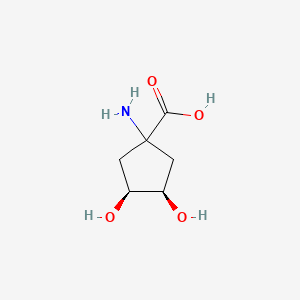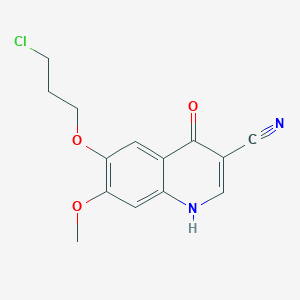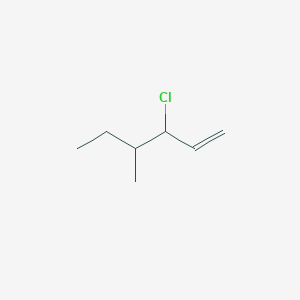
3-Chloro-4-methylhex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methylhex-1-ene is an organic compound belonging to the class of alkenes It features a chlorine atom and a methyl group attached to a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylhex-1-ene can be synthesized through several methods. One common approach involves the chlorination of 4-methylhex-1-ene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophiles such as hydroxide ions or amines.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like peroxycarboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen chloride (HCl) or bromine (Br2) in an inert solvent.
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Major Products Formed
Substitution: 4-Methylhex-1-ene derivatives with various functional groups.
Addition: 3-Chloro-4-methylhexane or 3-Bromo-4-methylhexane.
Oxidation: 3-Chloro-4-methylhexane-1,2-diol or 3-Chloro-4-methylhexane-1,2-epoxide.
Aplicaciones Científicas De Investigación
3-Chloro-4-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-methylhex-1-ene involves its reactivity with various chemical species. The chlorine atom and the double bond in the hexene chain are key sites for chemical interactions. For example, in substitution reactions, the chlorine atom can be replaced by nucleophiles, while the double bond can undergo electrophilic addition reactions. These interactions are governed by the electronic structure of the molecule and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-methylhex-1-ene: Similar structure but with the chlorine atom on a different carbon.
4-Chloro-4-methylhex-1-ene: Chlorine atom and methyl group on the same carbon.
3-Bromo-4-methylhex-1-ene: Bromine atom instead of chlorine.
Uniqueness
3-Chloro-4-methylhex-1-ene is unique due to the specific positioning of the chlorine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its isomers and analogs.
Propiedades
Número CAS |
158813-13-9 |
|---|---|
Fórmula molecular |
C7H13Cl |
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
3-chloro-4-methylhex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-4-6(3)7(8)5-2/h5-7H,2,4H2,1,3H3 |
Clave InChI |
CWHMOVMLMJJHNT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
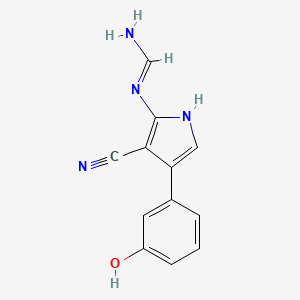
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)

![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
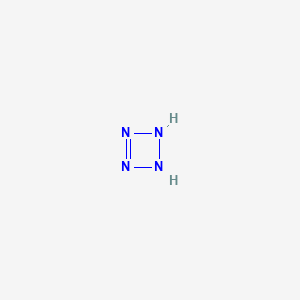
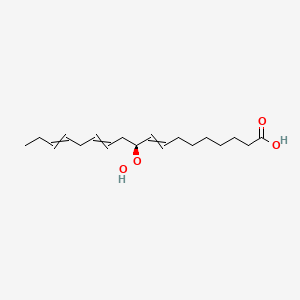

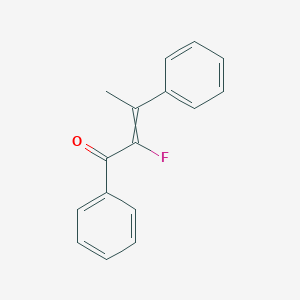
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
